N-cyclobutyl-5-fluoropyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

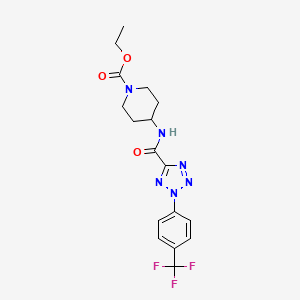

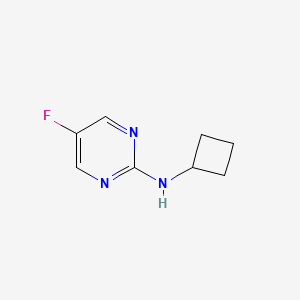

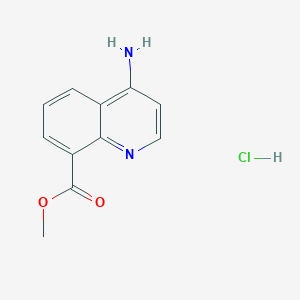

“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a chemical compound that is a derivative of 5-fluoropyrimidin-2-amine . It has a molecular weight of 113.09 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of 2-aminopyrimidine derivatives, which includes “N-cyclobutyl-5-fluoropyrimidin-2-amine”, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The Suzuki–Miyaura coupling reaction is also a potential method for the synthesis of such compounds .Molecular Structure Analysis

The molecular structure of “N-cyclobutyl-5-fluoropyrimidin-2-amine” can be derived from its parent compound, 5-fluoropyrimidin-2-amine. The InChI code for 5-fluoropyrimidin-2-amine is 1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H, (H2,6,7,8) .Physical And Chemical Properties Analysis

“N-cyclobutyl-5-fluoropyrimidin-2-amine” is a solid at room temperature . It has a molecular weight of 113.09 . The compound should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación

Design and Application in Medicine

Capecitabine Development

Capecitabine, a novel oral fluoropyrimidine carbamate designed for selective activation in tumors, demonstrates the application of enzyme-targeted drug design. By exploiting the enzyme distribution between liver, tumor, and normal tissues, capecitabine is converted into 5-fluorouracil (5-FU) specifically within tumors, offering a safer and more effective treatment option for colon and breast cancer (Miwa et al., 1998).

Anticancer Agents Targeting Tubulin

A series of triazolopyrimidines were synthesized as anticancer agents, displaying a unique mechanism of inhibiting tubulin binding, thus overcoming multidrug resistance. This research underscores the potential for designing novel anticancer drugs with specific molecular targets (Zhang et al., 2007).

Chemical Synthesis and Herbicide Development

Fluoropicolinate Herbicides

The synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines showcases the creation of potent herbicides. This method facilitated the development of compounds with specific activity against agricultural pests, demonstrating the chemical versatility and application in crop protection (Johnson et al., 2015).

Enzymatic Synthesis for Drug Intermediates

Enzyme-mediated Synthesis

The use of immobilized amine transaminase for the synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine highlights the integration of biocatalysis in pharmaceutical synthesis. This approach offers a green and efficient route to synthesize key intermediates for drug development, such as the JAK2 kinase inhibitor AZD1480 (Semproli et al., 2020).

Propiedades

IUPAC Name |

N-cyclobutyl-5-fluoropyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN3/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVVBOAOBGKBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclobutyl-5-fluoropyrimidin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2895988.png)

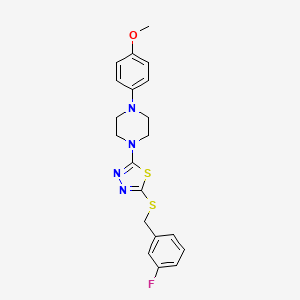

![2-[(4-fluorophenyl)amino]-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2895991.png)

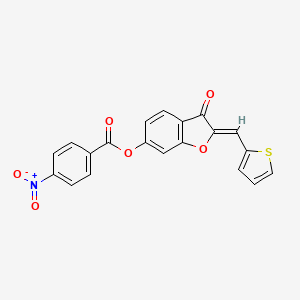

![(E)-2-(4-(ethylsulfonyl)phenyl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2895993.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenoxypropanamide](/img/structure/B2895994.png)

![(Z)-N-(6-(methylsulfonyl)-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2896004.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2896005.png)

![1-[3-(2-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2896008.png)